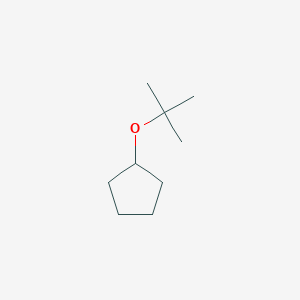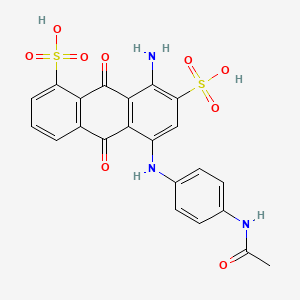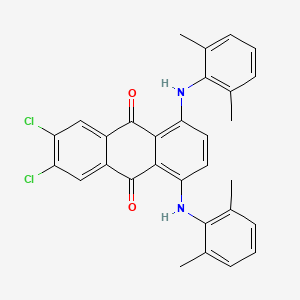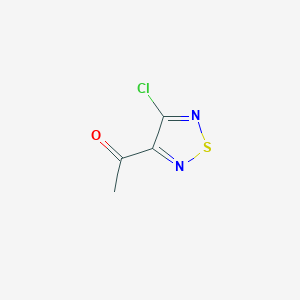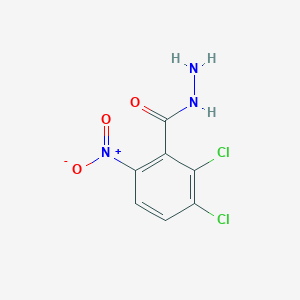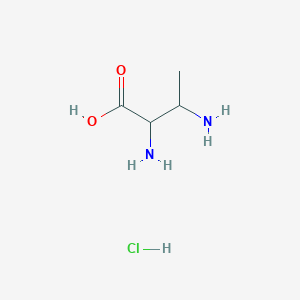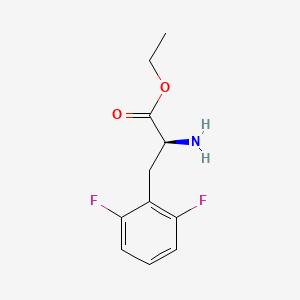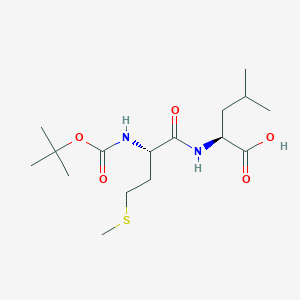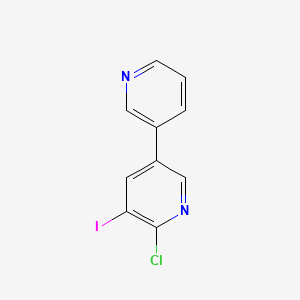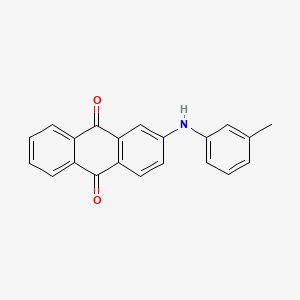
2-(3-Methylanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Tolylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound 2-(m-Tolylamino)anthracene-9,10-dione features an anthraquinone core substituted with a m-tolylamino group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with m-toluidine under specific conditions. One common method includes:
Starting Materials: Anthracene-9,10-dione and m-toluidine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for 2-(m-Tolylamino)anthracene-9,10-dione may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: The m-tolylamino group can participate in substitution reactions, leading to further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(m-Tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(m-Tolylamino)anthracene-9,10-dione, particularly in biological systems, involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2,6-Diaminoanthracene-9,10-dione: Another derivative with potential anticancer properties.
1,4-Diaminoanthracene-9,10-dione: Known for its DNA-binding properties and biological activity.
Uniqueness
2-(m-Tolylamino)anthracene-9,10-dione is unique due to the presence of the m-tolylamino group, which imparts specific chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
68469-49-8 |
|---|---|
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
2-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-5-4-6-14(11-13)22-15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 |
InChI-Schlüssel |
IRXDZGXYHBHUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



